molecular formula C15H21FN2O B5175315 4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5175315
M. Wt: 264.34 g/mol
InChI Key: XXILSLLEFNBYSH-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic compound that features a piperidine ring substituted with a fluorine atom and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring and benzamide group contribute to its overall pharmacological profile. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]methanamine: A related compound with a methanamine group instead of a benzamide group.

    N-(piperidin-4-yl)benzamide: Lacks the fluorine atom and the isopropyl group.

    4-fluoro-N-(piperidin-4-yl)benzamide: Similar structure but without the isopropyl group.

Uniqueness

4-fluoro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity. The isopropyl group further contributes to its pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(2)18-9-7-14(8-10-18)17-15(19)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXILSLLEFNBYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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